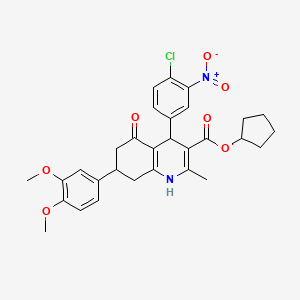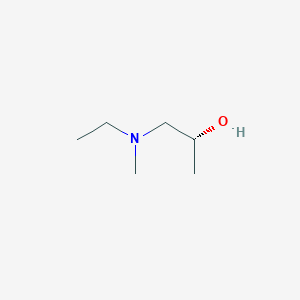
(R)-1-(Ethyl(methyl)amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Ethyl(methyl)amino)propan-2-ol is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Ethyl(methyl)amino)propan-2-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of ®-1-(Ethyl(methyl)amino)propan-2-one using a chiral borane complex can yield the desired alcohol with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Ethyl(methyl)amino)propan-2-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum supported on carbon, along with hydrogen gas, to reduce the precursor ketone or aldehyde to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
®-1-(Ethyl(methyl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products Formed
Oxidation: Formation of ®-1-(Ethyl(methyl)amino)propan-2-one.
Reduction: Formation of ®-1-(Ethyl(methyl)amino)propan-2-amine.
Substitution: Formation of ®-1-(Ethyl(methyl)amino)propan-2-halide.
Scientific Research Applications
®-1-(Ethyl(methyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(Ethyl(methyl)amino)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Ethyl(methyl)amino)propan-2-ol: The enantiomer of the compound with opposite stereochemistry.
- 1-(Ethyl(methyl)amino)propan-2-one: The oxidized form of the compound.
- 1-(Ethyl(methyl)amino)propan-2-amine: The reduced form of the compound.
Uniqueness
®-1-(Ethyl(methyl)amino)propan-2-ol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and in studies requiring enantiomerically pure compounds.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-1-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-4-7(3)5-6(2)8/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
KTGCCYKUJUWNFF-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN(C)C[C@@H](C)O |
Canonical SMILES |
CCN(C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
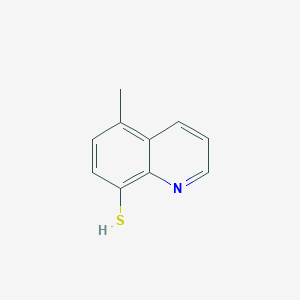

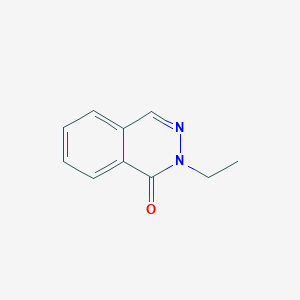
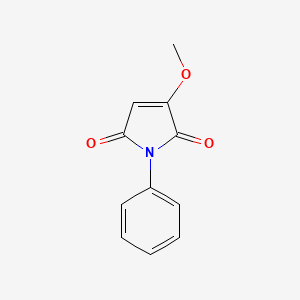
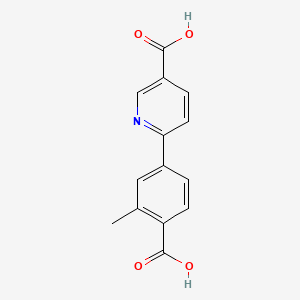

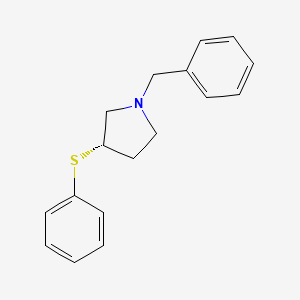

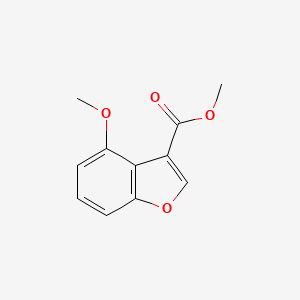
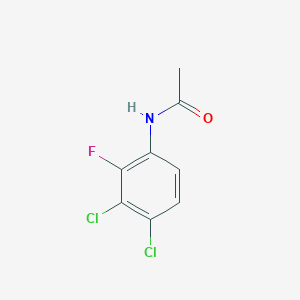
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
